2-Amylcinnamyl-d5-alcohol 2-Amylcinnamyl-d5-alcohol
Brand Name: Vulcanchem
CAS No.:
VCID: VC0213312
InChI:
SMILES:
Molecular Formula: C14H15D5O
Molecular Weight: 209.339

2-Amylcinnamyl-d5-alcohol

CAS No.:

Cat. No.: VC0213312

Molecular Formula: C14H15D5O

Molecular Weight: 209.339

Purity: 95% min.

* For research use only. Not for human or veterinary use.

2-Amylcinnamyl-d5-alcohol -

Specification

Molecular Formula C14H15D5O
Molecular Weight 209.339

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

2-Amylcinnamyl-d5-alcohol is a deuterated analogue of α-amylcinnamyl alcohol, where five hydrogen atoms are replaced by deuterium. The unlabelled form (C₁₄H₂₀O) has a molecular weight of 204.308 g/mol, while the deuterated variant (C₁₄H₁₅D₅O) exhibits a molecular weight of 209.339 g/mol due to the isotopic substitution . The compound’s structure comprises a heptanol backbone with a benzylidene substituent, forming a conjugated system that contributes to its stability and aromatic character (Fig. 1) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₅D₅O
Molecular Weight209.339 g/mol
Boiling Point141–143°C (5 mmHg)
Density0.952–0.966 g/mL at 25°C
Refractive IndexnD20n_{D}^{20} = 1.519–1.537
Assay Purity≥95% (GC)

The deuterium atoms are typically positioned on the alkyl chain or aromatic ring, enhancing the compound’s utility in mass spectrometry by altering its fragmentation pattern .

Synthesis and Isotopic Labelling Strategies

Grignard Reaction-Based Synthesis

The non-deuterated α-amylcinnamyl alcohol is synthesized via a Grignard reaction between benzaldehyde and heptylmagnesium bromide, followed by oxidation and reduction steps . For deuterated variants, isotopic labelling is achieved through:

  • Deuterium Exchange: Catalytic exchange using D₂O or deuterated acids under controlled conditions .

  • Deuterated Precursors: Use of deuterated reagents (e.g., CD₃MgBr) during Grignard synthesis to incorporate deuterium into the alkyl chain .

Equation 1: Grignard Synthesis of α-Amylcinnamyl Alcohol

C₆H₅CHO + C₅H₁₁MgBr → C₆H₅CH(O MgBr)C₅H₁₁H⁺C₁₄H₂₀O\text{C₆H₅CHO + C₅H₁₁MgBr → C₆H₅CH(O MgBr)C₅H₁₁} \xrightarrow{\text{H⁺}} \text{C₁₄H₂₀O}

Purification and Quality Control

Post-synthesis purification involves fractional distillation or preparative GC, with purity assessed via GC-MS or HPLC. The deuterated form requires rigorous validation to confirm isotopic enrichment (>98% D), typically quantified using nuclear magnetic resonance (NMR) or high-resolution MS .

Analytical Applications in GC-MS and Pharmacokinetics

Role as an Internal Standard

2-Amylcinnamyl-d5-alcohol serves as an internal standard in GC-MS due to its structural similarity to target analytes and distinct mass spectral signature. For example, in ethanol quantification, deuterated alcohols elute similarly to their non-deuterated counterparts but exhibit unique ion fragments (e.g., m/z 49 for ethyl-d5 alcohol vs. m/z 45 for ethanol) .

Table 2: GC-MS Parameters for Deuterated Alcohols

ParameterValueSource
ColumnRxi-1ms or Rxi-17
Ionization ModeElectron Impact (70 eV)
Quantitation Ionsm/z 49 (ethyl-d5), 45 (ethanol)
Limit of Detection (LoD)0.4 μg/mL

Pharmacokinetic Tracing

Co-administration of deuterated and non-deuterated alcohols enables precise measurement of first-pass metabolism. In one study, oral ethanol and intravenous ethyl-d5 alcohol were simultaneously tracked, revealing reduced oral bioavailability due to hepatic metabolism . The deuterated form’s AUC (area under the curve) matched ethanol’s profile, validating its use in kinetic studies .

Applications in Cosmetics and Fragrance

Role as a Fragrance Ingredient

α-Amylcinnamyl alcohol (non-deuterated) is widely used in perfumes and skincare products for its sweet, balsamic scent . The deuterated form may serve as a stable isotope tracer in fragrance stability studies. Regulatory guidelines mandate its declaration in products at concentrations ≥0.001% (leave-on) or ≥0.01% (rinse-off) .

Table 3: Regulatory Status in Cosmetics

RegionConcentration LimitReporting RequirementSource
EU0.001% (leave-on)Mandatory
California0.01% (rinse-off)Required under CSCP

Future Research Directions

  • Metabolic Pathways: Elucidate the impact of deuterium on the compound’s ADME (absorption, distribution, metabolism, excretion) profile.

  • Advanced Detection Methods: Develop LC-MS/MS protocols for lower detection limits in biological matrices .

  • Green Synthesis: Explore biocatalytic routes to reduce reliance on hazardous Grignard reagents .

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